(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate (E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694279
InChI: InChI=1S/C13H14BrNO2/c1-17-13(16)9-3-2-6-15-12-5-4-11(14)8-10(12)7-9/h4-5,7-8,15H,2-3,6H2,1H3/b9-7+
SMILES: COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate

CAS No.:

Cat. No.: VC13694279

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate -

Specification

Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
IUPAC Name methyl (5E)-8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
Standard InChI InChI=1S/C13H14BrNO2/c1-17-13(16)9-3-2-6-15-12-5-4-11(14)8-10(12)7-9/h4-5,7-8,15H,2-3,6H2,1H3/b9-7+
Standard InChI Key FLKNFDBWJDHMOC-VQHVLOKHSA-N
Isomeric SMILES COC(=O)/C/1=C/C2=C(C=CC(=C2)Br)NCCC1
SMILES COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1
Canonical SMILES COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The benzo[b]azocine scaffold consists of an eight-membered heterocyclic ring fused to a benzene moiety, with a nitrogen atom at position 1 (Figure 1). The (E)-configuration of the double bond between C(5) and C(6) imposes rigidity on the azocine ring, influencing both its chemical reactivity and three-dimensional conformation . The bromine atom at C(8) introduces steric and electronic effects, potentially enhancing electrophilic aromatic substitution reactivity, while the methyl ester at C(5) offers a handle for further functionalization via hydrolysis or transesterification.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H14BrNO2\text{C}_{13}\text{H}_{14}\text{BrNO}_2
Molecular Weight296.16 g/mol
CAS Number497224-09-6
IUPAC NameMethyl (5E)-8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
SMILES NotationCOC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1

Synthesis and Reaction Pathways

Challenges in Regioselective Functionalization

Future Research Directions

Expanding Synthetic Methodologies

Developing efficient, scalable routes to this compound is critical. Catalytic asymmetric synthesis could yield enantiomerically pure variants, which are valuable for studying chirality-dependent bioactivity.

Biological Screening and Structure-Activity Relationships (SAR)

Systematic SAR studies are needed to evaluate the impact of bromine positioning and ester modifications on target affinity. High-throughput screening against disease-relevant targets (e.g., kinases, GPCRs) may uncover therapeutic potential .

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